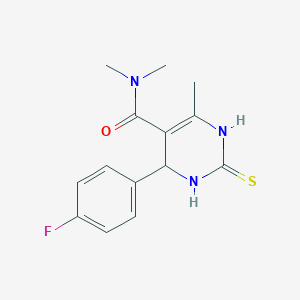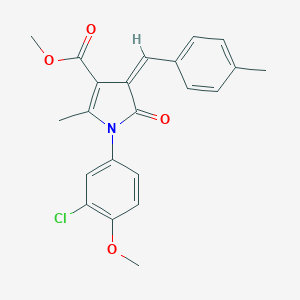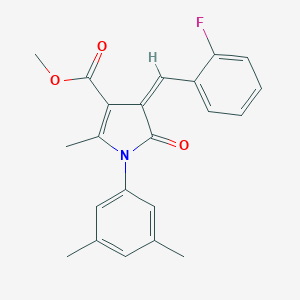
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as DFP-1080 and belongs to the class of pyrrolidinedione derivatives. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biochemistry have been extensively researched.
Mecanismo De Acción
The exact mechanism of action of DFP-1080 is not yet fully understood. However, it is believed to exert its effects by binding to the sigma-2 receptor, which is involved in various cellular processes, such as apoptosis and cell proliferation. By binding to this receptor, DFP-1080 may induce cell death in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-1080 has several advantages as a research tool. It is a highly specific sigma-2 receptor ligand, which makes it a valuable tool for investigating the role of this receptor in various cellular processes. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in research.
However, there are also limitations to using DFP-1080 in lab experiments. Its synthesis requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have a background in this field. Additionally, its high specificity for the sigma-2 receptor may limit its applications in research that involves other cellular processes.
Direcciones Futuras
There are several future directions for research on DFP-1080. One potential application is in the development of cancer treatments that target the sigma-2 receptor. Additionally, further research is needed to fully understand the mechanism of action of DFP-1080 and its potential applications in other areas of medicine and biochemistry. Finally, there is a need for the development of more efficient and accessible synthesis methods for DFP-1080 to make it more widely available to researchers.
Métodos De Síntesis
The synthesis of DFP-1080 involves a multistep process that requires expertise in organic chemistry. The initial step involves the reaction of 4-fluorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, which results in the formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl) hydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to produce the final product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
DFP-1080 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-2 receptor, which is a protein that is overexpressed in various types of cancer cells. This has led to investigations into the potential use of DFP-1080 as a cancer treatment.
Propiedades
Fórmula molecular |
C15H14FN3O2 |
|---|---|
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
3-(3,5-dimethylpyrazol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14FN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3 |
Clave InChI |
QUUCGEMNZFWRKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C |
SMILES canónico |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)

![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)